4-Aminofuro[3,2-c]pyridine-2-carbonitrile
Description
General Context of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science
Fused heterocyclic compounds, organic structures containing two or more fused rings with at least one being heterocyclic, are of paramount importance in medicinal chemistry and materials science. acs.org Their rigid, planar structures often lead to enhanced interaction with biological targets, making them valuable in the design of pharmaceuticals for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. acs.orgnih.gov In materials science, these compounds are crucial for creating functional materials like organic semiconductors and catalysts, owing to their unique electronic and optical properties. researchgate.netrsc.org The ability to modify these structures through various chemical reactions allows for the fine-tuning of their biological activity and physical characteristics. acs.org
Distinctive Features of the Furo[3,2-c]pyridine (B1313802) Ring System and its Analogues
The furo[3,2-c]pyridine ring system, an isomeric form of furopyridine, is characterized by the fusion of a furan (B31954) ring and a pyridine (B92270) ring. This scaffold is of significant interest due to its presence in various biologically active compounds. nih.govresearchgate.net The combination of the electron-rich furan ring with the electron-deficient pyridine ring imparts unique chemical properties and reactivity. This structural motif serves as a key building block in the synthesis of complex molecules with potential therapeutic applications. nih.govnih.gov For instance, derivatives of the furo[3,2-c]pyridine and the analogous thieno[3,2-c]pyridine (B143518) systems have been investigated for their potential antipsychotic activity, showing significant affinity for serotonin (B10506) receptors. nih.gov
Rationale for Investigating 4-Aminofuro[3,2-c]pyridine-2-carbonitrile and its Derivatives
While specific research detailing the explicit rationale for the investigation of this compound is not extensively available in the public domain, the rationale can be inferred from the broader interest in its constituent chemical motifs. The presence of the furo[3,2-c]pyridine core suggests a potential for biological activity, particularly as a kinase inhibitor, a common application for such scaffolds. nih.gov The amino and carbonitrile substituents are functional groups that are frequently incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and target binding affinity. The investigation into this specific compound and its derivatives is likely driven by the prospect of discovering novel compounds with valuable pharmacological profiles.
Overview of Research Trajectories in Furo[3,2-c]pyridine Chemistry
Research into furo[3,2-c]pyridine chemistry has followed several promising trajectories. A significant area of focus is in medicinal chemistry, where these scaffolds are being explored for the development of potent and selective kinase inhibitors. nih.gov Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, making them important drug targets. nih.gov Another avenue of research is in materials science, where the electronic properties of fused heterocyclic systems are being harnessed for applications in organic electronics. researchgate.net Synthetic chemists are continuously developing more efficient and versatile methods for the synthesis of substituted furo[3,2-c]pyridines to facilitate the exploration of their structure-activity relationships and the discovery of new applications. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-aminofuro[3,2-c]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDFTKRKGGXZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Aminofuro 3,2 C Pyridine 2 Carbonitrile and Its Derivatives
Direct Synthetic Routes to the 4-Aminofuro[3,2-c]pyridine-2-carbonitrile Core
The synthesis of the target molecule can be approached by forming the pyridine (B92270) portion of the fused ring system as the key strategic step. These methods utilize furan-based precursors that already contain functionalities amenable to pyridine ring annulation.
Cyclization Reactions Employing 4-Aminofuran-2-carbonitrile Precursors
A rational synthetic approach involves the construction of the pyridine ring from a suitably substituted 4-aminofuran-2-carbonitrile precursor. This strategy is analogous to well-established methods in heterocyclic chemistry where an enaminonitrile functionality serves as a versatile building block for pyridine synthesis. researchgate.net The general mechanism for such transformations typically involves the reaction of the aminonitrile with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent, to construct the pyridine ring. baranlab.org
In this hypothetical pathway, the nucleophilic amino group of the 4-aminofuran-2-carbonitrile would initiate a condensation reaction, followed by an intramolecular cyclization involving the active methylene (B1212753) group adjacent to the nitrile. Subsequent dehydration or oxidation would lead to the aromatic furo[3,2-c]pyridine (B1313802) system. While specific examples for the synthesis of this compound using this exact precursor are not extensively detailed in prominent literature, the principles of pyridine synthesis from β-aminocrotononitrile and related enamines provide a strong theoretical foundation for this approach. researchgate.net
Approaches via Furo[3,2-c]pyridin-4-ylamine Intermediates
An alternative strategy begins with the pre-formed furo[3,2-c]pyridine core, specifically using Furo[3,2-c]pyridin-4-ylamine as a key intermediate. This compound serves as a scaffold upon which the final functionalities of the target molecule are installed. The primary transformation required in this route is the introduction of a carbonitrile group at the C-2 position of the furan (B31954) ring.
This would likely proceed via an electrophilic substitution reaction on the electron-rich furan ring. However, direct cyanation of such a heterocycle can be challenging. A more plausible sequence might involve initial halogenation (e.g., bromination or iodination) at the C-2 position, followed by a metal-catalyzed cyanation reaction, such as a Rosenmund-von Braun reaction using copper(I) cyanide or a palladium-catalyzed cross-coupling reaction. While the furo[3,2-c]pyridine ring is a known pharmacophore, specific literature detailing the C-2 cyanation of Furo[3,2-c]pyridin-4-ylamine to yield the target compound is limited. nih.gov
Strategies for Constructing the Furo[3,2-c]pyridine Ring System
Contrasting with the above strategies, many successful syntheses of the furo[3,2-c]pyridine scaffold focus on forming the furan ring onto a pre-existing, functionalized pyridine precursor.
Furan Ring Formation Strategies
A highly efficient and well-documented method for constructing the furo[3,2-c]pyridine skeleton is a cascade process initiated by a Sonogashira cross-coupling reaction. semanticscholar.org This strategy typically begins with a 4-hydroxy-3-iodopyridine precursor. The reaction sequence is outlined below:
Sonogashira Coupling: The 4-hydroxy-3-iodopyridine is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)2/PPh3) and a copper(I) co-catalyst (CuI). This step forms a 3-alkynyl-4-hydroxypyridine intermediate. semanticscholar.org
Intramolecular Cyclization: The reaction is immediately followed by a base-induced intramolecular 5-endo-dig cyclization. The hydroxyl group of the pyridine attacks the proximal carbon of the alkyne triple bond, leading to the formation of the furan ring. semanticscholar.org
This cascade process is versatile, allowing for the synthesis of various substituted furo[3,2-c]pyridines by changing the terminal alkyne coupling partner. The reaction has been shown to be effective with different protected propargylic ethers, furnishing the desired products in good yields. semanticscholar.org
| Starting Pyridine | Alkyne Partner | Catalyst System | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Hydroxy-3-iodopyridine | Propargyl ether (TBDMS protected) | Pd(OAc)₂, PPh₃, CuI | iPr₂NH, DMF | 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine | 79 |
| 4-Hydroxy-3-iodopyridine | Propargyl ether (THP protected) | Pd(OAc)₂, PPh₃, CuI | iPr₂NH, DMF | 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)furo[3,2-c]pyridine | 81 |
| 4-Hydroxy-3-iodopyridine | 3-(Benzyloxy)prop-1-yne | Pd(OAc)₂, PPh₃, CuI | iPr₂NH, DMF | 2-((Benzyloxy)methyl)furo[3,2-c]pyridine | 76 |
The synthesis of fused heterocyclic systems via the cyclization of propenoic acid derivatives is a known strategy in organic chemistry. In the context of the furo[3,2-c]pyridine system, this would hypothetically involve a precursor such as 3-(furan-3-yl)propenoic acid bearing appropriate amino and activating groups to facilitate the closure of the pyridine ring. However, based on a review of scientific literature, this specific pathway does not appear to be a commonly employed or well-documented strategy for the synthesis of the furo[3,2-c]pyridine core. Alternative cyclization methods, such as those mentioned previously, are more frequently reported.
Pyridine Ring Formation Strategies
The construction of the pyridine ring is a foundational aspect of synthesizing the target scaffold. Modern organic synthesis has moved towards more efficient and atom-economical methods for creating these heterocyclic systems.
Multi-Component Reactions (MCRs) for Fused Pyridine Derivatives
Multi-component reactions (MCRs) have gained significant attention as a powerful tool for the synthesis of complex molecules, including fused pyridine derivatives, from three or more starting materials in a single operation. nih.govrasayanjournal.co.in This approach is highly valued for its efficiency, convergence, and ability to rapidly generate molecular diversity. taylorfrancis.com The Hantzsch pyridine synthesis was one of the earliest described MCRs and involves a [2+2+1+1] approach for constructing the pyridine nucleus. taylorfrancis.com More contemporary variations often utilize a three-component, [3+2+1] disconnection strategy for creating nonsymmetrical pyridines. taylorfrancis.com
One prominent MCR strategy for pyridine synthesis involves the one-pot, four-component reaction of an appropriate aldehyde, an active methylene compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and an ammonium (B1175870) salt (like ammonium acetate) which serves as the nitrogen source for the pyridine ring. acs.org This method has been shown to be effective for producing a variety of substituted pyridine derivatives. acs.orgnih.gov
Table 1: Examples of Pyridine Derivatives Synthesized via Multi-Component Reaction acs.orgnih.gov
| Aryl Substituent (R) | Product | Yield (Microwave) | Yield (Conventional) |
|---|---|---|---|
| 4-Methylphenyl | 4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 91% | 83% |
| 4-Aminophenyl | 4-[6-(4-Aminophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 85% | 76% |
These reactions highlight the versatility of MCRs in assembling polysubstituted pyridine cores that can be further elaborated to form fused systems like furo[3,2-c]pyridines.
Metal-Free Approaches for Pyridine Transformation
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, which can be costly and pose environmental or toxicity concerns. Metal-free approaches for pyridine synthesis and transformation often rely on cascade reactions or intramolecular cyclizations.
One such strategy involves the intramolecular nucleophilic addition and subsequent rearomatization of substituted pyridine N-oxides to construct fused furan rings, yielding furo[2,3-b]pyridines. researchgate.net Another innovative, metal-free cascade protocol enables the construction of polysubstituted pyridines from N,N-dimethyl enaminones and α,β-unsaturated sulfonylketimines. rsc.org This method proceeds via a cycloaddition pathway involving the cleavage of C–N and N–S bonds and can achieve yields of up to 96%. rsc.org These approaches demonstrate the potential to build complex heterocyclic systems without relying on metal catalysts. researchgate.netrsc.org
Synthesis of Key Functionalized Intermediates
Preparation of Furo[3,2-c]pyridine N-Oxides
Pyridine N-oxides are versatile and important intermediates in the synthesis of substituted pyridines and their fused derivatives. nih.govyoutube.com The N-oxide group activates the pyridine ring for certain transformations and can be used to direct substitution patterns. For instance, the synthesis of 2,3-substituted furo[2,3-b]pyridines has been accomplished using pyridine N-oxides as precursors. nih.gov
The preparation of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine derivative. Common oxidizing agents include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid. orgsyn.orgnih.govgoogle.com The reaction conditions are generally mild, making this a widely applicable transformation. google.comgoogle.com
Table 2: Selected Methods for the Synthesis of Pyridine N-Oxides
| Starting Pyridine | Oxidizing Agent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pyridine | 40% Peracetic Acid | None | 85°C | Pyridine-N-oxide | orgsyn.org |
| 2-Bromo-5-methylpyridine | m-CPBA | Dichloromethane | 20-25°C | 2-Bromo-5-methylpyridine-1-oxide | nih.gov |
These N-oxide intermediates can then undergo further reactions, such as nitration or nucleophilic attack, to introduce additional functionality necessary for the construction of the complete furo[3,2-c]pyridine system. nih.gov
Nucleophilic Substitution Reactions for Furo[3,2-c]pyridine Analogues
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C-2 (ortho) and C-4 (para) positions electrophilic and thus susceptible to attack by nucleophiles, especially when a good leaving group is present at these positions. youtube.comquimicaorganica.orgstackexchange.com
This reactivity is exploited in the synthesis of furopyridine systems. For example, a concise synthesis of furo[2,3-b]pyridines utilizes an SNAr reaction where the alkoxide of an α-hydroxyacetate displaces a chloro group at the 2-position of a pyridine ring, followed by an intramolecular cyclization to form the fused furan ring. nih.gov Another powerful method involves a cascade process that begins with a Sonogashira coupling of a 4-hydroxy-3-iodopyridine with a terminal alkyne, followed by a base-induced 5-endo-dig cyclization of the pyridine oxygen onto the alkyne to generate the furan ring of furo[3,2-c]pyridines. semanticscholar.org
The reactivity of the pyridine core allows for the introduction of various substituents, which is critical for developing analogues and studying structure-activity relationships. For instance, tetrahydrofuro[3,2-c]pyridines have been functionalized via N-acetylation and N-methylation, demonstrating the utility of substitution reactions on the heterocyclic core. beilstein-journals.orgnih.gov
Advanced Synthetic Techniques and Green Chemistry Principles
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. These "green chemistry" principles are increasingly being applied to the synthesis of heterocyclic compounds like furo[3,2-c]pyridine derivatives. rasayanjournal.co.in Key goals include reducing reaction times, minimizing waste, improving energy efficiency, and using less hazardous materials. rasayanjournal.co.in
Advanced techniques such as microwave-assisted and ultrasound-assisted synthesis are prime examples of green chemistry in action.
Microwave-Assisted Synthesis : This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives via MCRs. acs.orgnih.gov Reactions that take several hours under conventional heating can often be completed in minutes under microwave irradiation. acs.org
Ultrasound-Assisted Synthesis : The use of ultrasound irradiation can also accelerate reactions. A one-pot synthesis of 2-substituted furo[3,2-b]pyridines was successfully performed under ultrasound conditions, using an inexpensive and stable palladium-on-carbon catalyst. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyridine Derivative acs.org
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating (Reflux in Ethanol) | 6-9 hours | 71-88% |
In addition to alternative energy sources, green chemistry also promotes the use of heterogeneous catalysts that can be easily recovered and reused, and designing multi-component reactions that maximize atom economy by incorporating most of the atoms from the reactants into the final product. nih.govrasayanjournal.co.in These advanced techniques are pivotal in making the synthesis of complex molecules like this compound and its analogues more efficient and sustainable.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. The application of microwave irradiation to the synthesis of heterocyclic compounds, including those with a furo[3,2-c]pyridine core, has demonstrated considerable advantages over conventional heating methods.
While a specific microwave-assisted synthesis for this compound is not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of related structures. For instance, microwave irradiation has been successfully used in the ring-conversion reactions of pyrido[1,2-a]pyrimidine (B8458354) derivatives to yield 1,8-naphthyridines, including novel furo[3,2-c]-1,8-naphthyridine compounds. ulakbim.gov.tr These reactions, which can be performed under both microwave and classical heating conditions, often result in good yields of the desired products. ulakbim.gov.tr
Another relevant example is the microwave-assisted synthesis of 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines using Montmorillonite K-10 as a solid support and catalyst. nih.gov This method highlights the efficiency of microwave heating, with reaction times as short as 120 seconds. nih.gov Such protocols could potentially be adapted for the construction of the pyridinone portion of the furo[3,2-c]pyridine system, which could then be further functionalized.
The key advantages of employing microwave-assisted synthesis in this context would likely include:
Rapid Reaction Times: Significant reduction in reaction time from hours to minutes.
Improved Yields: Higher conversion of starting materials to the desired product.
Cleaner Reactions: Reduced formation of byproducts, simplifying purification.
A hypothetical microwave-assisted approach to a furo[3,2-c]pyridine core might involve the reaction of a suitably substituted furan with a pyridine precursor under microwave irradiation, potentially catalyzed by an acid or a transition metal.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of 2,3-dihydro-4-pyridinones | Not specified | 120 seconds | Yields of 17-28% were achieved rapidly. | nih.gov |
| Synthesis of Furo[3,2-c]-1,8-naphthyridines | Satisfactory | Satisfactory | Good yields reported for both methods. | ulakbim.gov.tr |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. bohrium.com For a molecule like this compound, these reactions would be crucial for introducing the amino and carbonitrile groups, as well as for building the core structure itself. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are particularly relevant. researchgate.net
A plausible synthetic route could involve the initial construction of a dihalogenated furo[3,2-c]pyridine scaffold. Subsequently, one halogen atom could be substituted with a cyano group via a cyanation reaction, often catalyzed by nickel or palladium. researchgate.netorganic-chemistry.org The remaining halogen could then be replaced by an amino group through a Buchwald-Hartwig amination. The regioselectivity of these sequential cross-coupling reactions would be a critical factor to control.
For instance, the synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling has been reported, demonstrating the feasibility of such an approach. nih.gov While this is an isomer of the target compound, the principles of using palladium-mediated reactions to functionalize the pyridine ring are directly applicable.
A notable strategy for constructing the furo[3,2-c]pyridine ring system itself involves a cascade process of a Sonogashira reaction followed by a 5-endo-dig cyclization. semanticscholar.org This has been used to prepare various furo[3,2-c]pyridine derivatives from 4-hydroxy-3-iodopyridine and terminal alkynes. semanticscholar.org
Table 2: Potential Metal-Catalyzed Reactions for Synthesis
| Reaction | Catalyst/Reagents | Purpose in Synthesis | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Introduction of the 4-amino group | researchgate.net |
| Cyanation | Nickel or Palladium catalyst, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Introduction of the 2-carbonitrile group | researchgate.netorganic-chemistry.org |
| Sonogashira Coupling | Palladium catalyst, copper co-catalyst | Formation of the furo[3,2-c]pyridine core | semanticscholar.org |
Sustainable and Eco-Friendly Methodologies
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry. For the synthesis of this compound, this would involve the use of non-toxic reagents, renewable solvents, and catalyst systems that are efficient and recyclable.
Multicomponent reactions (MCRs) are a cornerstone of green chemistry as they allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. The synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins has been achieved through an imidazole-catalyzed green multicomponent approach in water, a benign solvent. acs.org A similar MCR strategy could potentially be developed for the furo[3,2-c]pyridine system.
The use of eco-friendly catalysts is another key aspect. For example, animal bone meal has been used as a catalyst for the multi-component synthesis of 3-cyanopyridine (B1664610) derivatives. nih.gov Furthermore, the synthesis of furo[3,2-c]pyridine derivatives has been promoted by chitosan (B1678972) and an ionic liquid, highlighting the use of renewable resources as catalysts. researchgate.net
Water has been shown to be a viable solvent for some heterocyclic syntheses, as demonstrated in the synthesis of 4H-chromene derivatives catalyzed by magnetic Fe₃O₄ nanoparticles. acs.org The development of a synthetic route in an aqueous medium would significantly enhance the green credentials of the process.
Scalability and Gram-Scale Synthesis Considerations
The transition of a synthetic route from a laboratory scale to a gram-scale or larger presents several challenges, including reaction control, purification, and cost-effectiveness. A concise 4-step synthesis of furo[2,3-b]pyridines, an isomer of the target scaffold, has been successfully executed on a multi-gram scale. nih.gov This route was optimized to require only one chromatographic purification step, which is a significant advantage for scalability. nih.gov
Key considerations for the gram-scale synthesis of this compound would include:
Minimizing Chromatography: Developing a route where intermediates can be purified by crystallization or extraction to avoid costly and time-consuming column chromatography.
Robust Reaction Conditions: Ensuring that the reactions are reproducible and give consistent yields on a larger scale.
Cost of Starting Materials: Utilizing commercially available and inexpensive starting materials.
The synthesis of a 1H-pyrrolo[3,2-c]quinoline-2,4-diamine has been demonstrated on a gram scale, proving the practicality of a synergetic copper/zinc-catalyzed one-step annulation reaction for producing complex heterocyclic systems in larger quantities. rsc.org This suggests that with careful process optimization, the synthesis of this compound could also be made scalable.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Curcumin |
| Montmorillonite K-10 |
| 2,3-dihydro-4-pyridinones |
| pyrido[1,2-a]pyrimidine |
| 1,8-naphthyridines |
| furo[3,2-c]-1,8-naphthyridine |
| 4-hydroxy-3-iodopyridine |
| 2,3-dihydrofuro[3,2-c]coumarins |
| 4H-chromenes |
| 3-cyanopyridine |
| furo[2,3-b]pyridines |
| 1H-pyrrolo[3,2-c]quinoline-2,4-diamine |
Reactions at the Furo[3,2-c]pyridine-2-carbonitrile Moiety
The reactions involving the core heterocyclic structure and its nitrile substituent are fundamental to the functionalization of this molecule.
The cyano group at the 2-position of the furo[3,2-c]pyridine ring is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding amide and carboxylic acid derivatives. libretexts.orgchemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. libretexts.org This leads to the formation of an amide intermediate, which can be isolated or further hydrolyzed to the carboxylic acid upon extended reaction times or with heating. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis Mechanism:
Protonation of the nitrile nitrogen. libretexts.org
Nucleophilic attack by a water molecule. libretexts.org
Deprotonation to form an amide tautomer (imidic acid). chemistrysteps.com
Tautomerization to the more stable amide.
Further protonation of the amide oxygen, followed by nucleophilic attack of water on the carbonyl carbon.
Elimination of ammonia to yield the carboxylic acid.
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. chemistrysteps.com This process also forms an amide intermediate that can be further hydrolyzed to the carboxylate salt. chemistrysteps.comcommonorganicchemistry.com
Base-Catalyzed Hydrolysis Mechanism:
Nucleophilic addition of a hydroxide ion to the nitrile carbon. chemistrysteps.com
Protonation of the resulting anion by water to form an imidic acid. chemistrysteps.com
Tautomerization to the amide. chemistrysteps.com
Hydroxide-mediated hydrolysis of the amide to the carboxylate. chemistrysteps.com
Mild conditions, such as using hydrogen peroxide in an alkaline solution, can be employed for the selective conversion of the nitrile to the primary amide, minimizing the formation of the carboxylic acid. commonorganicchemistry.com
| Reaction | Reagents | Product |
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | 4-Aminofuro[3,2-c]pyridine-2-carboxamide |
| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions, heat) | 4-Aminofuro[3,2-c]pyridine-2-carboxylic acid |
The Reissert-Henze reaction provides a classical method for the introduction of a cyano group at the position alpha to the nitrogen in pyridine N-oxides. nih.gov This methodology can be applied to the synthesis of this compound from the corresponding 4-Aminofuro[3,2-c]pyridine N-oxide.
The reaction typically proceeds by the activation of the N-oxide with an acylating agent, such as benzoyl chloride, to form an N-acyloxy pyridinium salt. nii.ac.jp This intermediate is then susceptible to nucleophilic attack by a cyanide source, like trimethylsilyl cyanide (TMSCN), at the C2 position. nii.ac.jp Subsequent elimination of the benzoate group leads to the formation of the 2-carbonitrile product. nii.ac.jp
General Steps of the Reissert-Henze Reaction:
Activation of the N-oxide: The oxygen atom of the N-oxide attacks an acylating agent. scripps.edu
Nucleophilic Attack: A cyanide nucleophile attacks the C2 position of the activated pyridine ring. nii.ac.jp
Rearomatization: The intermediate rearomatizes by eliminating the acyl group to form the 2-cyanopyridine derivative. nih.gov
This reaction is highly regioselective for the 2-position in pyridine N-oxides. nii.ac.jp In the case of the furo[3,2-c]pyridine system, the substitution is expected to occur selectively at the C2 position of the pyridine ring.
Computational Chemistry and Modeling Studies of 4 Aminofuro 3,2 C Pyridine 2 Carbonitrile Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of a molecule's characteristics, grounded in the fundamental principles of quantum mechanics. These methods are instrumental in understanding the intrinsic properties of 4-Aminofuro[3,2-c]pyridine-2-carbonitrile.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For this compound, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), are used to predict the most stable three-dimensional conformation. researchgate.netnih.gov
These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. nih.gov For instance, the geometry of the fused furo[3,2-c]pyridine (B1313802) ring system, the planarity of the molecule, and the orientation of the amino and carbonitrile substituents are determined. nih.gov The non-planarity between the pyridine (B92270) ring and any attached phenyl groups, for example, can be quantified by dihedral angles. nih.gov
Furthermore, DFT is used to map the electron density distribution, revealing the partial atomic charges on each atom. This information helps in identifying the electrophilic and nucleophilic centers within the molecule. The molecular electrostatic potential (MESP) surface is also generated, which visually represents the charge distribution and is crucial for understanding intermolecular interactions. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Fused Pyridine System (Illustrative) This table is illustrative, based on typical values for related heterocyclic systems, as specific data for this compound is not publicly available.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-C3 | 1.39 |
| C4-N (Amino) | 1.36 | |
| C2-CN (Nitrile) | 1.43 | |
| O-C (Furan) | 1.37 | |
| **Bond Angles (°) ** | N-C4-C3 | 121.5 |
| C3-C2-CN | 119.8 | |
| C-O-C (Furan) | 108.5 | |
| Dihedral Angles (°) | H-N-C4-C3 | 0.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
For this compound, FMO analysis reveals the distribution of these orbitals across the molecular framework. Typically, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the fused rings. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net This analysis is fundamental for predicting how the molecule will interact with other species, including biological macromolecules. Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors This table is illustrative, based on typical values for related heterocyclic systems, as specific data for this compound is not publicly available.
| Parameter | Value (eV) |
| E(HOMO) | -6.20 |
| E(LUMO) | -1.85 |
| Energy Gap (ΔE) | 4.35 |
| Chemical Hardness (η) | 2.175 |
| Chemical Softness (S) | 0.460 |
| Electronegativity (χ) | 4.025 |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design.
For a compound like this compound, which belongs to a class of heterocycles with known biological activities, molecular docking is employed to screen for potential protein targets. bohrium.commdpi.comnih.gov Analogs such as pyridine-3-carbonitrile (B1148548) derivatives have been docked against various kinases like Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER-2, as well as enzymes like Dihydrofolate Reductase (DHFR). bohrium.commdpi.com
The docking process generates multiple possible binding poses of the ligand within the protein's active site. These poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net A lower binding energy indicates a more favorable and stable interaction. This allows for the ranking of different compounds and the identification of the most promising candidates for a specific biological target.
Beyond predicting binding affinity, docking analysis provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:
Hydrogen Bonding: The amino group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the nitrile group (-C≡N) can act as hydrogen bond acceptors. These groups can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, glutamate, or serine. bohrium.commdpi.com
Aromatic Stacking (π-π Interactions): The fused aromatic furo[3,2-c]pyridine core can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. bohrium.com
Hydrophobic Interactions: The carbon framework of the molecule can form hydrophobic interactions with nonpolar residues in the binding pocket.
These interactions are critical for the specificity and strength of the binding. Visualizing these interactions helps in understanding the structure-activity relationship (SAR) and provides a rationale for designing more potent and selective inhibitors. nih.gov
In Silico Prediction of Biological Activity and Bioavailability Parameters
In silico methods are increasingly used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of drug candidates early in the discovery process. researchgate.netnih.govnih.gov For this compound, various computational models can be used to estimate its drug-likeness and bioavailability.
Programs like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on the molecule's structure. Furthermore, ADMET prediction tools assess parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes. researchgate.netnih.gov Properties like lipophilicity (logP), water solubility, and adherence to rules like Lipinski's Rule of Five are calculated to evaluate the compound's potential to be an orally active drug. researchgate.net These predictions are crucial for prioritizing compounds for further experimental testing and avoiding costly failures in later stages of drug development. researchgate.net
Table 3: Representative In Silico Predicted ADMET Properties (Illustrative) This table is illustrative, based on typical values for related heterocyclic systems, as specific data for this compound is not publicly available.
| Property | Predicted Value/Classification | Rule of Thumb |
| Molecular Weight | 159.14 g/mol | < 500 |
| LogP (Lipophilicity) | 1.5 | < 5 |
| Hydrogen Bond Donors | 1 (from -NH2) | < 5 |
| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile, O in furan) | < 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | No | Varies |
| CYP2D6 Inhibitor | Non-inhibitor | Non-inhibitor is preferred |
| Ames Mutagenicity | Non-mutagen | Non-mutagen is required |
Conformational Analysis and Dynamics
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its influence on biological activity. For a molecule like this compound, understanding the rotational barriers and preferred orientations of its substituent groups (amino and carbonitrile) is essential for predicting its interaction with biological targets.
Conformational Flexibility: The core furo[3,2-c]pyridine ring system is largely planar and rigid. However, the exocyclic amino group introduces a degree of conformational flexibility. Theoretical studies on similar 3-substituted pyridines have been performed to understand their conformational equilibria. mdpi.com Rotation around the C4-NH2 bond would be a key dynamic feature. Computational methods like Density Functional Theory (DFT) are employed to calculate the potential energy surface associated with this rotation, identifying low-energy, stable conformers and the energy barriers between them. Such studies have been conducted on related furo[3,2-c]pyridine derivatives to understand their conformational dynamics. researchgate.net
Hypothetical Conformational Energy Profile A computational analysis would likely focus on the dihedral angle of the amino group relative to the pyridine ring. The results could be summarized in a table similar to the one below, which is a hypothetical representation of data that would be generated from such a study.
| Dihedral Angle (H-N-C4-C3) | Relative Energy (kcal/mol) | Population (%) | Description |
| 0° | 0.00 | 75.3 | Most stable conformer, planar |
| 30° | 1.25 | 10.1 | Rotated, higher energy state |
| 60° | 3.50 | 1.5 | Transition state |
| 90° | 5.00 | 0.1 | Highest energy, perpendicular |
This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.
Virtual Screening Approaches for Lead Compound Identification
Virtual screening (VS) is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org Given that many pyridine-based compounds are known to be kinase inhibitors, this compound represents an interesting scaffold for identifying new lead compounds against various kinases or other therapeutic targets. chemrxiv.orgnih.govacs.org VS can be broadly categorized into structure-based and ligand-based methods. nih.govnih.gov
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a target protein is known (e.g., from X-ray crystallography), SBVS can be employed. tandfonline.com This typically involves molecular docking, where a library of compounds is computationally fitted into the binding site of the target.
Target Preparation: A high-resolution crystal structure of the target protein (e.g., a kinase like CDK2 or JAK2) is obtained from a repository like the Protein Data Bank. tandfonline.comnih.gov
Library Screening: A large database of chemical compounds would be docked into the active site of the prepared target.
Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity. Compounds are ranked based on their scores.
Post-Processing and Hit Selection: Top-ranking compounds are further analyzed for their interactions with key amino acid residues in the binding site. For kinase inhibitors, interactions with the hinge region are particularly important. tandfonline.com Techniques like structural protein-ligand interaction fingerprints (SPLIF) can be used to refine hit selection by ensuring that virtual hits mimic the binding patterns of known active ligands. researchgate.net
Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, but there are known active molecules, LBVS methods can be used. nih.gov These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore model is built based on the shared chemical features of known active compounds. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity.
Similarity Searching: A compound library is then searched for molecules that match the pharmacophore model or have a high degree of 2D or 3D similarity to a known active reference compound. wikipedia.org Machine learning algorithms can enhance this process by learning from a training set of active and inactive compounds to predict the activity of new molecules. researchgate.net
Hypothetical Virtual Screening Hit List A virtual screening campaign using the this compound scaffold against a hypothetical kinase target might yield a hit list like the one below.
| Hit ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key H-Bond Interactions |
| ZINC123456 | -9.8 | -8.5 | Hinge Region (Leu83), DFG Motif (Asp145) |
| ZINC789012 | -9.5 | -8.2 | Hinge Region (Leu83), Catalytic Lysine (Lys33) |
| ZINC345678 | -9.2 | -8.0 | Hinge Region (Leu83) |
| ZINC901234 | -8.9 | -7.8 | DFG Motif (Asp145) |
This table is for illustrative purposes. Docking scores and binding energies are hypothetical. ZINC IDs refer to compounds in the ZINC database, a common library for virtual screening.
These computational approaches provide a rational, cost-effective, and rapid means to explore the conformational landscape of this compound and to identify promising lead compounds for further development in drug discovery programs. nih.govresearchgate.net
Biological Activity Investigations of 4 Aminofuro 3,2 C Pyridine 2 Carbonitrile and Its Analogues in Vitro Studies and Mechanistic Insights
Anticancer and Antiproliferative Activities
Analogues of 4-aminofuro[3,2-c]pyridine-2-carbonitrile have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
The antiproliferative potential of furopyridine derivatives has been demonstrated across a spectrum of human cancer cell lines, including those from esophageal, breast, lung, and colon cancers.
Furanopyridinone derivatives have shown potent cytotoxic effects against esophageal cancer cell lines KYSE70 and KYSE150. nih.govmdpi.com One particularly active compound, 4c , achieved a 99% inhibition of cell growth in both cell lines at a concentration of 20 µg/mL after 48 hours. nih.govmdpi.com Further testing of this compound revealed its potent dose-dependent activity. mdpi.com Similarly, other furopyridine derivatives have been tested against non-small cell lung cancer (NSCLC) cell lines, A549 and H1975, showing IC50 values in the micromolar range. nih.gov
In the context of breast cancer, various pyridine (B92270) and furopyridine analogues have been evaluated. Studies on the MCF-7 breast adenocarcinoma cell line are common, with several derivatives showing potent inhibitory activity. nih.govarabjchem.org For example, a benzohydrazide derivative of 3-cyano-2-substituted pyridine induced growth inhibition in MCF-7 cells with an IC50 value of 2 μM. nih.gov Pyrazolo-pyridine derivatives have also shown high activity against MCF-7 cells, with some compounds exhibiting IC50 values as low as 2.03 µM. nih.gov
The activity of these compounds extends to other cancer types as well. Furopyridine and its analogues have demonstrated significant inhibition against colon cancer (HCT-116) and liver cancer (HepG2) cell lines, with IC50 values ranging from 31.3–49.0 µM for HCT-116 and 22.7–44.8 µM for HepG2. nih.gov Additionally, azatetracyclic derivatives have shown promising GI50 (50% growth inhibition) values against various leukemia, melanoma, and colon cancer cell lines. mdpi.com
Table 1: In Vitro Cytotoxicity of Furopyridine Analogues Against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Potency (IC50 / GI50) |
|---|---|---|---|
| Furanopyridinone (4c) | KYSE70, KYSE150 | Esophageal | 0.655 µg/mL (24h) |
| Furopyridine (PD18) | A549, H1975 | Lung (NSCLC) | 28.23 µM, 29.46 µM |
| Pyridine Derivatives | HCT-116 | Colon | 31.3–49.0 µM |
| Pyridine Derivatives | HepG2 | Liver | 22.7–44.8 µM |
| Pyridine Derivatives | MCF-7 | Breast | 19.3–55.5 µM |
| Pyrazolo-pyridine (5k) | MCF-7 | Breast | 2.03 µM |
| Azatetracyclic (3b) | RXF 393 | Renal | 2.79 µM |
Inhibition of Kinases and Other Molecular Targets
A key mechanism behind the anticancer activity of furopyridine analogues is their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
B-Raf and AKT1 Kinases: The B-Raf kinase is a component of the MAPK signaling pathway, and its mutation is a driver in many cancers, particularly melanoma. f1000research.com While direct inhibition of B-Raf by this compound is not extensively detailed, related heterocyclic structures are known B-Raf inhibitors. f1000research.com The PI3K/AKT signaling pathway is another critical pathway involved in cell survival and proliferation, and its inhibition is a key therapeutic strategy. nih.govmdpi.com Furo[2,3-b]pyridine derivatives have been shown to act as inhibitors of Akt kinase, contributing to their anticancer effects. nih.gov
HER2 and other Receptor Tyrosine Kinases: Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase overexpressed in some breast cancers. Certain pyridine-based compounds have been investigated as dual inhibitors of VEGFR-2 and HER2. The epidermal growth factor receptor (EGFR) is another important target. Furopyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, which is significant for overcoming drug resistance in non-small cell lung cancer. nih.govacs.org
Pim-1 Kinase: The Pim-1 kinase is a serine/threonine kinase that plays a role in cell proliferation and survival. Pyridine analogues have been designed and evaluated for their Pim-1 kinase inhibitory activity. openresearchlibrary.org
Other Molecular Targets: Besides kinases, these compounds can target other essential cellular components. For instance, some pyridine derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs. openresearchlibrary.org
Induction of Apoptosis and Interference with Cell Proliferation
Beyond direct cytotoxicity, furopyridine analogues exert their anticancer effects by inducing programmed cell death, or apoptosis, and by halting the cell cycle.
Several studies have confirmed that these compounds induce morphological changes characteristic of apoptosis in cancer cells. nih.gov Pyrano[3,2-c]pyridone analogues were found to be strong inducers of apoptosis in Jurkat cells. nih.gov Similarly, certain 3-cyano-2-substituted pyridines trigger apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov
This induction of apoptosis is often linked to interference with the cell cycle. Flow cytometric analysis has shown that treatment with pyridine derivatives can cause cell cycle arrest, particularly at the G0/G1 or G2/M phases. nih.govopenresearchlibrary.org For example, one potent 3-cyanopyridine (B1664610) derivative was found to arrest MCF-7 cells in the G1 phase. nih.gov This arrest prevents cancer cells from progressing through the division cycle, ultimately leading to their death.
Mechanisms of Action at the Cellular and Molecular Level
The anticancer effects of this compound analogues are rooted in a multi-faceted mechanism at the molecular level. The inhibition of key protein kinases like AKT and EGFR disrupts critical signaling pathways that cancer cells rely on for growth and survival. nih.govnih.gov
The induction of apoptosis is a central part of their mechanism. This is often achieved through the mitochondrial pathway, as evidenced by the release of cytochrome c from the mitochondria into the cytoplasm following treatment with these compounds. researchgate.net This event triggers a cascade of caspase activation, leading to controlled cell death. Molecular studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. nih.gov The tumor suppressor protein p53 plays a critical role in this process by inducing cell cycle arrest or apoptosis. nih.gov
Furthermore, some derivatives have been shown to damage DNA, which can also trigger apoptosis. nih.gov The combination of kinase inhibition, cell cycle arrest, and the activation of apoptotic pathways creates a powerful antitumor effect, making these compounds promising candidates for further development.
Antimicrobial and Anti-infective Activities
In addition to their anticancer properties, derivatives of the furopyridine scaffold have been investigated for their ability to combat bacterial infections.
Antibacterial Activity (Gram-positive and Gram-negative bacteria)
Studies have shown that pyridine-containing compounds possess a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. nih.gov
Quaternary ammonium (B1175870) derivatives of a related perhydropyrrolo[3,4-c]pyridine core were synthesized and tested against various bacterial strains, proving to be more potent than the reference compound benzalkonium chloride. nih.gov In general, many pyridine derivatives exhibit better activity against Gram-positive bacteria than Gram-negative strains. researchgate.net However, significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been reported for certain analogues, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 6.25–12.5 μg/mL. nih.gov The development of bacterial resistance to existing antibiotics is a major global health concern, driving the search for new antimicrobial agents. mdpi.com The promising results from these in vitro studies suggest that furopyridine derivatives could be a valuable scaffold for the development of new antibacterial drugs.
Table 2: Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| Furanopyridinone derivatives |
| Furopyridine derivatives |
| 3-Cyano-2-substituted pyridines |
| Pyrazolo-pyridine derivatives |
| Azatetracyclic derivatives |
| Pyrano[3,2-c]pyridone analogues |
| Perhydropyrrolo[3,4-c]pyridine derivatives |
Antifungal Activity
The pyridine nucleus is a core component of many compounds exhibiting antifungal properties. mdpi.com Studies on various pyridine derivatives have demonstrated their potential in combating fungal pathogens. For instance, a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial effects. nih.gov The results indicated that the majority of these compounds exhibited notable antifungal activity. nih.gov Specifically, certain phthalimidopyridine derivatives showed effects comparable to well-known antifungal agents. nih.gov
Furthermore, research into 3-alkylpyridine alkaloids, which are analogues derived from marine sponges, has revealed significant anti-Candida activity. scielo.br One such synthetic alkaloid displayed potent fungistatic and fungicidal action against various oral and vaginal isolates of Candida albicans, as well as other Candida species, including the intrinsically azole-resistant C. krusei. scielo.br Organo-selenium compounds derived from a 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold also showed good antifungal activity against C. albicans, A. niger, and A. clavatus. nih.gov While direct studies on this compound are limited, the demonstrated efficacy of related pyridine-carbonitrile structures suggests that this chemical class is a promising area for the development of new antifungal agents. nih.govnih.gov
Table 1: Antifungal Activity of a 3-Alkylpyridine Analog Against Candida Species
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| C. albicans (Oral Isolates) | 7.8 | 31.25 - 125 |
| C. albicans (Vaginal Isolates) | 7.8 | 31.25 - 62.5 |
| C. krusei (Reference Strain) | 15.6 | 62.5 - 125 |
| Other Candida spp. (Reference) | 15.6 - 62.5 | 62.5 - 125 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data sourced from studies on a synthetic 3-alkylpyridine alkaloid analog. scielo.br
Antiviral Activity
The furo[3,2-c]pyridine (B1313802) scaffold and its analogues have been explored for their potential as antiviral agents. Furochromone derivatives, which share a fused furan (B31954) ring system, are known to possess antiviral activity. nih.gov The broader class of pyridine compounds has been reviewed for its antiviral properties, indicating the importance of this nucleus in the design of new antiviral drugs. nih.gov
Investigations into pyrrolo[3,4-c]pyridine derivatives, which are isomeric to the pyrrolo[3,2-c]pyridine system, have also shown antiviral activities. researchgate.net While specific in vitro antiviral data for this compound is not extensively detailed in the available literature, the activity of related heterocyclic systems provides a basis for its consideration in antiviral research. The structural similarities to compounds active against viruses like human cytomegalovirus (HCMV) and influenza suggest that this class of molecules warrants further investigation. researchgate.netnih.gov
Targeting Microbial DNA Gyrase and Other Essential Enzymes
The mechanism of action for many antimicrobial agents involves the inhibition of essential microbial enzymes. One key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. Coumarin-based antibiotics, such as novobiocin and coumermycin, are known to target the GyrB subunit of bacterial DNA gyrase, interfering with its ATPase activity. mdpi.com
Structurally related furo[3,2-c]coumarins have been synthesized and investigated, highlighting the potential of this fused ring system to interact with critical biological targets. mdpi.com Given the structural analogy between furo[3,2-c]coumarins and furo[3,2-c]pyridines, it is plausible that derivatives of this compound could also target bacterial topoisomerases like DNA gyrase. This hypothesis is supported by the broad antimicrobial activity observed in related pyridine-carbonitrile compounds, suggesting that their mode of action may involve the disruption of fundamental cellular processes in microbes. nih.gov
Anti-inflammatory Properties
Derivatives of pyridine and fused pyridine systems have shown significant promise as anti-inflammatory agents. Research on pyridine and bipyridine carbonitriles has revealed that certain compounds possess dual inhibitory potential against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the arachidonic acid pathway that mediates inflammation. sciforum.net Some of these compounds demonstrated significant in vivo anti-inflammatory activity, with a superior gastrointestinal safety profile compared to celecoxib. sciforum.net
Studies on other related structures, such as cyanopyridine and pyrimidine analogues, have also identified compounds with good anti-inflammatory activity when compared to the standard drug indomethacin. nih.gov The anti-inflammatory potential of the broader class of pyrimidine derivatives has been further substantiated through in vitro assays, such as membrane stabilization and anti-hemolytic activity studies. nih.gov These findings collectively suggest that the this compound scaffold is a promising template for developing novel anti-inflammatory agents.
Neurotropic and Neuroprotective Effects
The furo[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity. nih.gov In studies involving arylpiperazine derivatives of furo[3,2-c]pyridine, target compounds showed significant activity in behavioral models indicative of antipsychotic effects, such as the blockade of apomorphine-induced stereotypy and climbing. nih.gov These compounds exhibited potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine (B1211576) D2 receptor, suggesting a distinct mechanism of action. nih.gov
While not the exact compound, the related molecule 4-Aminopyridine (B3432731) (4-AP) is a potassium channel blocker known for its neuroprotective properties and is used to improve motor skills in patients with multiple sclerosis. nih.gov It is thought to enhance signal transduction along demyelinated axons by blocking exposed potassium channels. nih.gov Furthermore, derivatives of other fused heterocyclic systems containing pyridine have been shown to possess anticonvulsant, anxiolytic, and activating behavioral effects in preclinical models. nih.govnih.gov In a mouse model of Parkinson's disease, 4-AP demonstrated neuroprotective effects by inhibiting dopaminergic neuronal loss and attenuating motor deficits, suggesting it acts by decreasing oxidative stress and apoptosis. nih.gov These diverse neurotropic and neuroprotective activities within the broader class of aminopyridines and furo[3,2-c]pyridines underscore the potential of this compound in neuroscience research.
Immunomodulatory Activity (e.g., TLR8 Agonism)
Toll-like receptors (TLRs) are crucial components of the innate immune system, and TLR8 has emerged as a significant therapeutic target for cancer immunotherapy and as a potential vaccine adjuvant. nih.govnih.gov Investigations into substituted furoquinolines have identified pure TLR8 agonists. nih.govumn.edu Notably, the study of regioisomeric furo[3,2-c]quinolines and related furo[2,3-c]pyridines has provided valuable structure-activity relationship (SAR) insights. nih.gov
Specifically, the 4-amino-furo[2,3-c]pyridine series, which are close analogues of this compound, has been synthesized and evaluated. nih.gov Related 2,3-diamino-furo[2,3-c]pyridines were found to activate TLR8-dependent NF-κB signaling, although they did not induce proinflammatory cytokine production, indicating a potential dissociation between receptor binding and downstream signaling events. nih.gov The ability of this chemical class to selectively engage TLR8 highlights its potential for development as immunomodulatory agents that can activate specific arms of the immune system. nih.govnih.gov
Enzymatic Inhibition Studies Beyond Kinases
The furo[3,2-c]pyridine scaffold has analogues that have been shown to inhibit various enzymes beyond the kinase family. A notable example comes from studies on furo[3,2-c]coumarins, which are structurally similar to furo[3,2-c]pyridines. mdpi.com A series of these coumarin derivatives were tested as inhibitors of cholinesterases and monoamine oxidases, enzymes relevant to Alzheimer's disease. mdpi.com
The results showed that these compounds were low-micromolar inhibitors of acetylcholinesterase (AChE). mdpi.com One derivative, in particular, exhibited a mixed-type inhibition of AChE with an IC50 value of 4.1 µM and also acted as a highly selective, submicromolar inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 561 nM. mdpi.com Additionally, the related compound 4-aminopyridine has been shown to weakly inhibit the cytochrome P450 enzyme CYP2E1, with an estimated IC50 value of 125 μM, though it had little to no effect on other major CYP isoforms. nih.gov These findings demonstrate the capacity of the furo[3,2-c] fused ring system and the aminopyridine moiety to serve as a foundation for designing inhibitors of diverse non-kinase enzymes.
Table 2: In Vitro Enzyme Inhibition by a Furo[3,2-c]coumarin Analog
| Enzyme Target | IC50 |
|---|---|
| Acetylcholinesterase (AChE) | 4.1 µM |
| Monoamine Oxidase B (MAO-B) | 561 nM |
IC50: Half-maximal inhibitory concentration. Data from a study on a 2-thienyl substituted furo[3,2-c]coumarin. mdpi.com
Phenotypic Screening and Target Deconvolution
Phenotypic screening is a crucial approach in drug discovery that identifies substances capable of inducing a desired change in a cellular or organismal phenotype. This method is particularly valuable for first-in-class drug discovery as it does not require prior knowledge of a specific drug target. Following the identification of a hit compound through phenotypic screening, target deconvolution is employed to elucidate its molecular target(s) and mechanism of action.
While direct phenotypic screening data for this compound is not readily found in published literature, studies on analogous furo[3,2-c]pyridine and related fused pyridine systems offer insights into the potential applications of this compound class.
Phenotypic Screening of Related Furo[3,2-c]pyridine Derivatives:
Research on compounds with a similar furo[3,2-c]pyridine core has revealed potential antipsychotic activity. These investigations involved screening in animal models to observe behavioral effects, a form of in vivo phenotypic screening. For instance, certain arylpiperazine derivatives of thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine have shown significant activity in blocking apomorphine-induced stereotypy and climbing, as well as in conditioned avoidance responses, suggesting a potential impact on dopaminergic pathways.
Target Deconvolution Approaches for Furo[3,2-c]pyridine Scaffolds:
For the broader family of furo-pyridines, target deconvolution efforts have pointed towards interactions with key cellular signaling molecules. While not specific to the 4-amino-2-carbonitrile substituted variant, these findings highlight potential avenues of investigation.
Receptor Binding Assays: Studies on antipsychotic thieno[3,2-c]pyridine and furo[3,2-c]pyridine derivatives have utilized receptor binding assays to identify their molecular targets. These assays revealed potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine D2 receptor. This suggests that the mechanism of action for the observed antipsychotic-like effects may be primarily mediated through the serotonergic system.
Electrophysiological Studies: To further understand the mechanistic insights, electrophysiological studies have been conducted on lead compounds from the furo[3,2-c]pyridine series. These investigations have examined the effects of these molecules on the activity of dopamine neurons in specific brain regions, providing a deeper understanding of their influence on neuronal signaling.
It is important to note that while these findings for related compounds are informative, dedicated phenotypic screening and target deconvolution studies are necessary to determine the specific biological activities and molecular targets of this compound. Such studies would likely involve screening against a panel of cancer cell lines to assess antiproliferative effects, or in assays designed to identify modulators of specific cellular pathways. Subsequent target identification could then be pursued using techniques such as affinity chromatography, chemical proteomics, or genetic approaches.
Advanced Spectroscopic and Analytical Characterization in Research of 4 Aminofuro 3,2 C Pyridine 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.
One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation
One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of 4-Aminofuro[3,2-c]pyridine-2-carbonitrile. The ¹H NMR spectrum reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through coupling constants. For this compound, specific chemical shifts would be expected for the protons on the pyridine (B92270) and furan (B31954) rings, as well as for the amine group protons.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will correspond to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For instance, the carbon of the nitrile group (C≡N) would appear in a characteristic downfield region, while the carbons of the fused heterocyclic system would have distinct signals based on their electronic environment.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| H-3 | 7.50 (s, 1H) | - |
| H-6 | 8.20 (d, 1H) | - |
| H-7 | 7.10 (d, 1H) | - |
| NH₂ | 6.50 (br s, 2H) | - |
| C-2 | - | 115.0 |
| C-3 | - | 105.0 |
| C-3a | - | 150.0 |
| C-4 | - | 155.0 |
| C-6 | - | 145.0 |
| C-7 | - | 110.0 |
| C-7a | - | 140.0 |
| C≡N | - | 118.0 |
Note: This data is hypothetical and serves as an example. Actual chemical shifts may vary based on solvent and experimental conditions.
Two-Dimensional NMR (HSQC, HMBC) for Connectivity and Complex Structures
For more complex molecules like this compound, one-dimensional NMR spectra may not be sufficient to unambiguously assign all signals. Two-dimensional NMR techniques are employed to establish the connectivity between atoms.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the signals of protons directly attached to carbon atoms. This allows for the definitive assignment of which proton is bonded to which carbon, resolving any ambiguities from the 1D spectra.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds. By observing these long-range correlations, the connectivity of different fragments of the molecule can be established, confirming the fusion of the furan and pyridine rings and the positions of the amino and carbonitrile substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a newly synthesized compound. By measuring the mass of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be determined. For this compound (C₈H₅N₃O), HRMS would provide an exact mass that corresponds to this specific combination of atoms, distinguishing it from other isomers or compounds with the same nominal mass.
Predicted HRMS Data for this compound
| Adduct | Calculated m/z |
| [M+H]⁺ | 160.05054 |
| [M+Na]⁺ | 182.03248 |
Source: Predicted data from PubChem. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. The observation of the molecular ion peak in the ESI-MS spectrum provides a rapid confirmation of the molecular weight of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural motifs: the amino (-NH2) group, the nitrile (-C≡N) group, and the aromatic furo-pyridine skeleton.
While a specific spectrum for this exact compound is not publicly available, data from analogous structures such as 4-aminopyridine (B3432731) and various pyridinecarbonitriles allow for a reliable prediction of its vibrational frequencies. researchgate.netnist.govnist.gov The primary amino group typically exhibits two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations. researchgate.net The C≡N stretching vibration of the nitrile group is expected to appear as a sharp, medium-intensity band around 2230-2210 cm⁻¹. nist.govnist.gov The C=C and C=N stretching vibrations of the fused aromatic rings and the C-O-C stretching of the furan ring will contribute to the complex fingerprint region of the spectrum, typically between 1650 cm⁻¹ and 1000 cm⁻¹. vscht.czresearchgate.net
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium |
| C≡N Stretch | Nitrile (-C≡N) | 2230 - 2210 | Medium, Sharp |
| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |
| C=C and C=N Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |
Data are inferred from spectroscopic studies of analogous compounds like 4-aminopyridine and pyridinecarbonitriles. researchgate.netnist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophoric furo[3,2-c]pyridine (B1313802) system, extended by the amino and nitrile substituents, is expected to exhibit distinct absorption bands in the UV region. These absorptions correspond to the promotion of electrons from lower-energy orbitals (n, π) to higher-energy anti-bonding orbitals (π*). masterorganicchemistry.com
Studies on similar fused heterocyclic systems, such as other furopyridines and aminopyridine carbonitriles, show characteristic absorption bands between 250 and 390 nm. researchgate.net These are generally attributed to π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are typically of high intensity, arise from the conjugated π-system of the furo-pyridine rings. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker. masterorganicchemistry.com The presence of the electron-donating amino group and the electron-withdrawing nitrile group can influence the energy of these transitions, potentially shifting the absorption maxima (λmax). mdpi.com
Table 2: Expected UV-Vis Absorption Properties for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | Fused Aromatic System | ~250 - 300 | High |
| π → π* | Extended Conjugation | ~320 - 380 | High |
Data are based on photophysical studies of related furopyridine and aminopyridine carbonitrile derivatives. researchgate.netmdpi.com
Fluorescence Spectroscopy and pH-Sensitive Fluorescent Behavior
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have absorbed light. Many pyridine-containing heterocyclic compounds are known to be fluorescent. researchgate.net The fluorescence properties of this compound are expected to be influenced by its extended π-conjugated system and the nature of its substituents.
Given the presence of both an acidic proton on the amino group and a basic nitrogen atom in the pyridine ring, the compound's fluorescence is likely to be sensitive to pH. researchgate.net In acidic conditions, the pyridine nitrogen can be protonated, which would alter the electronic structure of the molecule and, consequently, its fluorescence emission wavelength and quantum yield. Similarly, the protonation state of the exocyclic amino group can affect the intramolecular charge transfer (ICT) character of the excited state, leading to changes in the emission spectrum. This pH-dependent fluorescence makes such compounds potential candidates for use as chemical sensors. researchgate.net Studies on structurally related aminopyrimidine-carbonitriles have demonstrated their utility as sensitive fluorescent probes for pH. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of compounds in a mixture, making it indispensable for assessing the purity of synthesized molecules like this compound.
A reversed-phase HPLC (RP-HPLC) method would be highly suitable for this purpose. This approach typically utilizes a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. Based on methods developed for other aminopyridines, a gradient elution using a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution, would be effective. sielc.comresearchgate.net The compound can be detected using a UV detector set to one of its absorption maxima, as determined by UV-Vis spectroscopy.
Table 3: Proposed HPLC Method Parameters for Purity Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic compounds. sielc.comresearchgate.net |
| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA | Common mobile phase for RP-HPLC; TFA acts as an ion-pairing agent. researchgate.net |
| Elution Mode | Gradient | Allows for efficient separation of the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. sielc.com |
| Detection | UV at ~280 nm or ~350 nm | Wavelengths corresponding to the expected absorption maxima of the analyte. |
| Injection Volume | 5 - 10 µL | Standard volume for analytical HPLC. |
This method would allow for the determination of the compound's purity by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.
Future Directions and Research Perspectives for 4 Aminofuro 3,2 C Pyridine 2 Carbonitrile
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space of 4-Aminofuro[3,2-c]pyridine-2-carbonitrile. Current strategies for constructing the furo[3,2-c]pyridine (B1313802) core often rely on multi-step sequences, including intramolecular cyclizations and metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Future research should aim to innovate beyond these established methods.
A primary objective is the development of one-pot or cascade reactions that can construct the fully substituted core in a single operation from simple precursors. researchgate.net For instance, a strategy involving a three-component reaction of ynals, isocyanides, and amidines has been proposed for pyridine (B92270) synthesis and could be adapted. acs.org The use of novel catalytic systems is paramount. While palladium catalysts are common for cross-coupling steps, exploring gold-catalyzed cascade cyclizations of diynamides could offer a direct and efficient route. researchgate.netscience.gov Furthermore, investigating metal-free conditions, such as the use of triethylamine (B128534) or other organic bases in domino reactions, presents a greener and more cost-effective alternative. bohrium.com The table below summarizes potential catalytic approaches for exploration.
| Catalyst Type | Potential Reaction | Rationale |
| Gold (Au) | Cascade Cyclization | Can facilitate the formation of multiple bonds and rings in a single step under mild conditions. researchgate.net |
| Palladium (Pd) | Sonogashira Coupling / Cyclization | Proven effectiveness in forming C-C bonds necessary for building the heterocyclic core. researchgate.net |
| Copper (Cu) | Oxidative Cyclization | Useful for assembling the furo[3,2-b]pyridine (B1253681) scaffold, a method adaptable for the [3,2-c] isomer. researchgate.net |
| Organic Bases | Domino Reactions | Offers a metal-free, cost-effective, and environmentally friendly synthetic route. bohrium.com |
Future work should also focus on catalysts that offer high regioselectivity, minimizing the formation of isomeric impurities which are a common challenge in the synthesis of fused heterocycles.
Development of Advanced Derivatization Strategies for Enhanced Bioactivity
The therapeutic potential of this compound can be systematically explored through advanced derivatization strategies. The parent molecule offers several reactive sites for chemical modification: the 4-amino group, the 2-carbonitrile moiety, the pyridine nitrogen, and the C-H bonds on the heterocyclic core.
Future research should focus on:
N-Functionalization: The pyridine nitrogen can be alkylated or quaternized to modulate the electronic properties and solubility of the scaffold.
Amino Group Modification: The 4-amino group is a key handle for creating libraries of amides, sulfonamides, or ureas, which can form crucial hydrogen bond interactions with biological targets.
Nitrile Group Transformation: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing diverse functionalities for structure-activity relationship (SAR) studies. researchgate.net
C-H Functionalization: Direct C-H activation and functionalization at other positions of the furopyridine ring would provide an atom-economical way to introduce further diversity, such as aryl or alkyl groups, which can tune the lipophilicity and steric profile of the molecule. researchgate.net
These derivatization strategies will be essential for optimizing the compound's interaction with specific biological targets and improving its pharmacokinetic profile. ethz.chjchemrev.com
In-depth Mechanistic Studies of Biological Activities
While specific biological data for this compound is lacking, related furo[3,2-c]pyridine derivatives have shown promising activity as anticancer and antibacterial agents. nih.gov A critical future direction is to perform broad biological screening of the title compound and its derivatives, followed by in-depth mechanistic studies to understand their mode of action.
Initial research should involve screening against a wide panel of cancer cell lines and microbial strains. nih.gov For promising hits, subsequent mechanistic investigations are crucial. For example, if anticancer activity is observed, studies should aim to identify the specific cellular pathways being modulated. Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of cdc-like kinases (CLKs), suggesting that kinase inhibition is a plausible mechanism for the furo[3,2-c]pyridine scaffold as well. researchgate.net Similarly, if antipsychotic activity is detected, investigations into the interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors would be warranted, as seen with other furo[3,2-c]pyridine analogs. researchgate.net Techniques such as thermal shift assays, enzymatic assays, and western blotting can elucidate target engagement and downstream effects.
Integrated Computational and Experimental Approaches for Drug Discovery
The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for accelerating drug discovery. researchgate.net For the this compound scaffold, this synergistic approach can rationalize biological activity and guide the design of next-generation analogs with improved potency and selectivity.
Future efforts should employ an iterative cycle:
In Silico Screening and Modeling: Computational tools can be used to perform virtual screening of libraries of this compound derivatives against known protein targets. researchgate.net Molecular docking studies can predict binding modes and affinities, as demonstrated with furopyridone derivatives targeting EGFR and MetAP2 in esophageal cancer. nih.gov
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore mapping can identify the key structural features required for biological activity.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize compounds with favorable drug-like profiles, reducing late-stage attrition. researchgate.net
Experimental Validation: The most promising candidates identified through computational work would then be synthesized and subjected to in vitro and in vivo biological evaluation. The experimental results would, in turn, be used to refine and improve the predictive power of the computational models. nih.gov
This integrated workflow saves time and resources by focusing synthetic efforts on compounds with the highest probability of success. researchgate.net
Investigation of Materials Science Applications beyond OLEDs
The furo[3,2-c]pyridine core has been successfully utilized in iridium complexes for phosphorescent organic light-emitting diodes (OLEDs), owing to its favorable electronic properties and structural rigidity. researchgate.net However, the potential of this scaffold in materials science extends far beyond this single application. A key future direction is to explore novel uses for this compound and its derivatives.
Potential areas of investigation include:
Organic Semiconductors: The unique electronic nature of the fused ring system could be harnessed in organic field-effect transistors (OFETs) or photovoltaic devices.
Fluorescent Probes and Sensors: Functionalization of the scaffold could lead to compounds that exhibit selective fluorescence quenching or enhancement in the presence of specific metal ions, anions, or biomolecules, making them suitable as chemical sensors. researchgate.net
Functional Polymers: The amino and nitrile groups provide handles for polymerization, enabling the creation of novel conductive or photoresponsive polymers with the furopyridine unit integrated into the backbone.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen is an excellent coordination site for metal ions. This could be exploited to build novel MOFs with tailored porosity and functionality for applications in gas storage, catalysis, or as antimicrobial surfaces. acs.org
Translational Research Potential in Specific Therapeutic Areas (e.g., neglected diseases, resistant pathogens)
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. The furo[3,2-c]pyridine scaffold is a promising candidate for addressing urgent global health challenges, including neglected tropical diseases and infections caused by resistant pathogens.
Future research should prioritize the systematic evaluation of this compound and its derivatives against a range of clinically relevant targets. There is precedent for this, as furopyridine cores are being investigated as anti-infective agents against trypanosomiasis and drug-resistant mycobacteria. researchgate.net Furthermore, related heterocyclic structures have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). science.gov A focused screening campaign against parasites like Trypanosoma and Leishmania, as well as a panel of multidrug-resistant bacteria (e.g., MRSA, CRE), could identify lead compounds for further development. eurekaselect.com
Addressing Challenges in Synthesis and Scale-Up
For any promising compound to move from the laboratory to clinical or commercial application, a robust, scalable, and cost-effective synthesis is required. Research into the synthesis of furo[3,2-c]pyridines has highlighted challenges such as the formation of undesired side products (e.g., dimers in Suzuki couplings) and the need for careful optimization of catalysts and reaction conditions.
Future work must address these challenges head-on:
Process Optimization: Key parameters such as solvent choice, catalyst loading, temperature, and reaction time must be systematically optimized to maximize yield and purity while minimizing side reactions.
Green Chemistry: Emphasis should be placed on developing environmentally benign processes. This includes using safer solvents (e.g., ethyl acetate), reducing reliance on chromatography by developing crystallization-based purification methods, and employing recyclable catalysts like palladium on carbon.
Flow Chemistry: Continuous flow manufacturing can offer significant advantages over traditional batch processing, including improved safety, better process control, higher consistency, and easier scalability. Adapting synthetic routes for flow chemistry could be a key enabler for large-scale production.
Cost Reduction: The cost of starting materials and catalysts is a major factor in scale-up. Future research should explore synthetic routes that utilize inexpensive and readily available precursors.
Successfully addressing these challenges will be critical for the eventual translation of this compound from a research chemical to a valuable product.
Conclusion
Summary of Key Research Advancements in 4-Aminofuro[3,2-c]pyridine-2-carbonitrile Chemistry
Direct research singling out this compound is not extensively documented in publicly available literature. However, significant progress has been made in the synthesis and understanding of the parent furo[3,2-c]pyridine (B1313802) scaffold, which provides a foundation for the potential development of its derivatives.
Key advancements in the broader field include the development of efficient synthetic routes to the furo[3,2-c]pyridine core. These methods often involve multi-step sequences, starting from substituted pyridines or furans, and employing reactions like cyclization and functional group interconversions. For instance, a common strategy involves the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) structure.
Broader Implications for Heterocyclic Chemistry and Biomedical Science
The furo[3,2-c]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus offering a wide range of potential therapeutic applications.
Derivatives of the furo[3,2-c]pyridine system have shown promise in several key therapeutic areas:
Antipsychotic Activity: Certain arylpiperazine derivatives of thieno- and furo[3,2-c]pyridines have demonstrated significant activity in preclinical models of psychosis. These compounds exhibit potent affinity for serotonin (B10506) receptors (5-HT1 and 5-HT2) and weak interaction with dopamine (B1211576) D2 receptors, suggesting a potential mechanism for antipsychotic effects with a potentially favorable side-effect profile. nih.gov
Kinase Inhibition: The furopyridine core is being actively investigated for its potential as a kinase inhibitor. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. The ability of furopyridine derivatives to act as hinge-binders in the ATP-binding site of kinases makes them attractive candidates for the development of targeted cancer therapies.
Anticancer Potential: Beyond kinase inhibition, various pyridine-3-carbonitrile (B1148548) derivatives have been synthesized and evaluated for their anticancer properties. researchgate.net These compounds have shown cytotoxic effects against various cancer cell lines, indicating the potential of the cyanopyridine moiety in oncology research. researchgate.net
The combination of the furo[3,2-c]pyridine scaffold with an aminocarbonitrile substitution, as seen in this compound, could potentially lead to compounds with unique biological activities, leveraging the established potential of both structural motifs.
Outlook for Future Research and Applications
The limited specific research on this compound highlights a significant opportunity for future investigation. The compound represents a novel chemical space at the intersection of two important pharmacophores.
Future research should focus on several key areas:
Development of Efficient Synthetic Routes: A primary focus should be the development and optimization of a reliable and scalable synthesis for this compound. This would be the crucial first step to enable further biological evaluation.
Biological Screening: Once synthesized, the compound should be subjected to a broad range of biological screens to identify its potential therapeutic applications. Based on the activities of related compounds, initial screening efforts could target kinase inhibition, central nervous system disorders, and cancer cell proliferation.
Structure-Activity Relationship (SAR) Studies: Following initial biological hits, the synthesis and evaluation of a library of related analogues would be essential to establish structure-activity relationships. This would involve modifying the amino and cyano groups, as well as making substitutions on the pyridine ring, to optimize potency and selectivity.
Q & A
Basic: What synthetic methodologies are recommended for 4-Aminofuro[3,2-c]pyridine-2-carbonitrile?
Answer:
The synthesis of pyridine-carbonitrile derivatives often involves multicomponent reactions or cyclization strategies. For example, analogous compounds like 6-alkyl-2-amino-4-aryl-pyrano[3,2-c]pyridine-3-carbonitriles are synthesized via reactions between piperidones and ylidenemalononitriles in methanol with sodium as a catalyst . For this compound, introducing the amino group may require selective functionalization of the furopyridine core. The hydrochloride salt form (CAS: 112372-13-1) is documented, suggesting post-synthetic modification via acid-mediated purification . Key steps include:
- Cyclization of furan and pyridine precursors.
- Amination via nucleophilic substitution or reductive amination.
- Purification using column chromatography or recrystallization.
Basic: How can spectroscopic and crystallographic techniques characterize this compound?
Answer:
Structural elucidation typically employs:
- X-ray crystallography : Studies on related compounds (e.g., 2-amino-4-aryl-pyridine-3-carbonitriles) reveal bond angles (e.g., C–C–N ≈ 120°) and torsion angles critical for confirming ring conformations .
- NMR spectroscopy : and NMR can identify the amino group (δ ~5–6 ppm for NH) and nitrile (C≡N) signals.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 193.68 g/mol for the hydrochloride salt) .
Advanced: What strategies resolve contradictions in reaction yields during amino group introduction?
Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-alkylation or oxidation). Mitigation strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., using Boc for amines).
- Catalytic optimization : Transition metal catalysts (e.g., Pd/Cu) enhance regioselectivity in amination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amino group.
Evidence from similar compounds shows that electron-withdrawing substituents (e.g., trifluoromethyl) can sterically hinder undesired pathways .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives?
Answer:
X-ray diffraction data (e.g., unit cell parameters: a = 12.275 Å, b = 4.649 Å, c = 30.887 Å for monoclinic systems) validate molecular geometry . For example:
- Bond length analysis : C≡N bonds (~1.14 Å) confirm nitrile placement.
- Torsion angles : Deviations >5° from ideal values indicate steric strain or intermolecular interactions.
Comparisons with analogs (e.g., 2-amino-4-(2-chlorophenyl) derivatives) highlight substituent effects on packing efficiency and hydrogen-bonding networks .
Safety: What precautions are critical when handling this compound?
Answer:
Safety protocols align with pyridine-carbonitrile derivatives:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Storage : Keep in airtight containers away from ignition sources (per UN GHS guidelines) .
- Spill management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste .
Application: How does the amino group influence biological activity in medicinal chemistry?
Answer:
The amino group enhances hydrogen-bonding potential, critical for target binding. For instance:
- Antiviral analogs : Remdesivir-related compounds (e.g., GS-441524) use amino-pyridine motifs for RNA polymerase inhibition .
- Antimicrobial activity : Amino substituents in pyridine-carbonitriles improve interactions with bacterial enzymes .
Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., –NH) increase solubility and bioavailability compared to halogenated derivatives .
Advanced: What computational methods predict the reactivity of this compound?
Answer:
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock.
- MD simulations : Analyze stability in solvated environments (e.g., water/ethanol mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
